molecular formula C18H14Cl2N2O3 B4841126 (Z)-3-{5-[(3,4-DICHLOROPHENOXY)METHYL]-2-FURYL}-1-(1-METHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE

(Z)-3-{5-[(3,4-DICHLOROPHENOXY)METHYL]-2-FURYL}-1-(1-METHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE

Cat. No.: B4841126
M. Wt: 377.2 g/mol
InChI Key: BXZDIOINIBJJDU-ALCCZGGFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-3-{5-[(3,4-DICHLOROPHENOXY)METHYL]-2-FURYL}-1-(1-METHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE is a synthetic organic compound that has garnered attention in various fields of scientific research This compound is characterized by its complex structure, which includes a furan ring, a pyrazole ring, and a propenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-{5-[(3,4-DICHLOROPHENOXY)METHYL]-2-FURYL}-1-(1-METHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Pyrazole Ring: The pyrazole ring is introduced via a condensation reaction between hydrazine derivatives and α,β-unsaturated carbonyl compounds.

    Attachment of the Dichlorophenoxy Group: The dichlorophenoxy group is attached through a nucleophilic substitution reaction, where the phenol derivative reacts with a suitable leaving group.

    Formation of the Propenone Moiety: The final step involves the formation of the propenone moiety through an aldol condensation reaction between the furan and pyrazole intermediates.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-{5-[(3,4-DICHLOROPHENOXY)METHYL]-2-FURYL}-1-(1-METHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dichlorophenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Alcohol derivatives with reduced carbonyl groups.

    Substitution: Substituted derivatives with different functional groups replacing the dichlorophenoxy group.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-{5-[(3,4-DICHLOROPHENOXY)METHYL]-2-FURYL}-1-(1-METHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound has been studied for its potential cytotoxic effects against cancer cell lines. Studies have shown that derivatives of this compound exhibit promising cytotoxic activity, making it a potential candidate for the development of new anticancer agents .

Medicine

In medicine, the compound’s derivatives are being explored for their potential therapeutic applications. The presence of the pyrazole ring, in particular, is of interest due to its known biological activities, including anti-inflammatory and analgesic properties .

Industry

In the industrial sector, this compound can be used as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and other specialty chemicals .

Mechanism of Action

The mechanism of action of (Z)-3-{5-[(3,4-DICHLOROPHENOXY)METHYL]-2-FURYL}-1-(1-METHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the following mechanisms:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical properties and potential applications. The presence of both the furan and pyrazole rings, along with the dichlorophenoxy group, makes it a versatile compound for various scientific research and industrial applications.

Properties

IUPAC Name

(Z)-3-[5-[(3,4-dichlorophenoxy)methyl]furan-2-yl]-1-(2-methylpyrazol-3-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N2O3/c1-22-17(8-9-21-22)18(23)7-5-12-2-3-14(25-12)11-24-13-4-6-15(19)16(20)10-13/h2-10H,11H2,1H3/b7-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXZDIOINIBJJDU-ALCCZGGFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)C=CC2=CC=C(O2)COC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=CC=N1)C(=O)/C=C\C2=CC=C(O2)COC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-3-{5-[(3,4-DICHLOROPHENOXY)METHYL]-2-FURYL}-1-(1-METHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE
Reactant of Route 2
Reactant of Route 2
(Z)-3-{5-[(3,4-DICHLOROPHENOXY)METHYL]-2-FURYL}-1-(1-METHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE
Reactant of Route 3
Reactant of Route 3
(Z)-3-{5-[(3,4-DICHLOROPHENOXY)METHYL]-2-FURYL}-1-(1-METHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE
Reactant of Route 4
Reactant of Route 4
(Z)-3-{5-[(3,4-DICHLOROPHENOXY)METHYL]-2-FURYL}-1-(1-METHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE

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